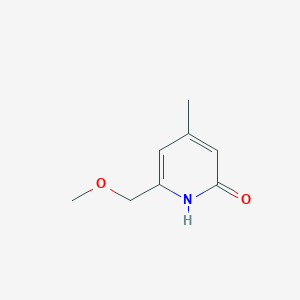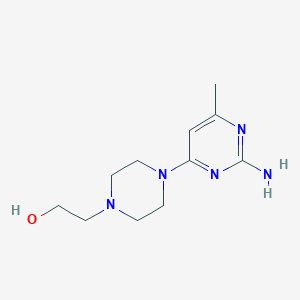
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, formyl, and methoxy groups. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst loading are critical parameters that need to be carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-fluoro-3-formyl-5-methoxyphenol.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxymethyl-5-methoxyphenylboronic acid or 4-bromo-2-fluoro-3-methyl-5-methoxyphenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can inhibit enzyme activity or alter molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct electronic environment and reactivity profile. The presence of both electron-withdrawing (bromo, fluoro, formyl) and electron-donating (methoxy) groups allows for fine-tuning of its chemical behavior, making it a versatile reagent in various synthetic applications.
Propiedades
Fórmula molecular |
C8H7BBrFO4 |
|---|---|
Peso molecular |
276.85 g/mol |
Nombre IUPAC |
(4-bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-6-2-5(9(13)14)8(11)4(3-12)7(6)10/h2-3,13-14H,1H3 |
Clave InChI |
BLAKYIPIPZKDBA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1F)C=O)Br)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



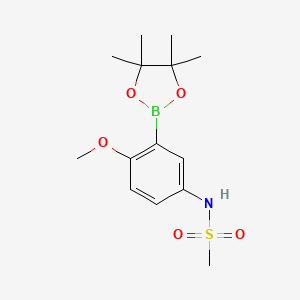
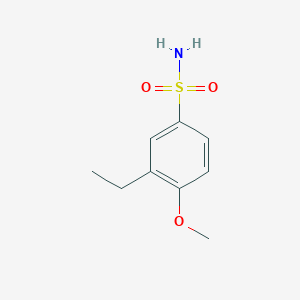
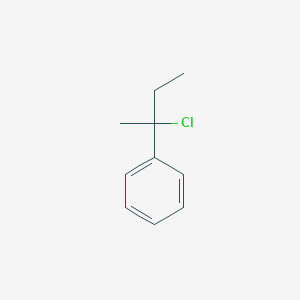

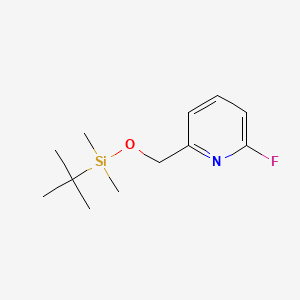
![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)

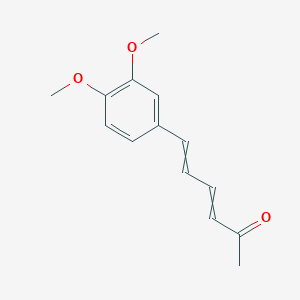

![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
